N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide
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Overview
Description
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide typically involves a multi-step process:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Pyrazolo[1,5-a]pyridine Moiety: This step involves the formation of the pyrazolo[1,5-a]pyridine ring system through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the pyrazolo[1,5-a]pyridine moiety with the adamantane core using suitable reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Its structural properties make it a candidate for use in the development of advanced materials.
Biological Research: The compound is used in studies investigating its interaction with various biological targets.
Mechanism of Action
The mechanism of action of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Known for its use in organic synthesis and as a precursor for various chemical reactions.
Cresol: A group of aromatic organic compounds used in the production of disinfectants and resins.
Uniqueness
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide stands out due to its unique combination of an adamantane core and a pyrazolo[1,5-a]pyridine moiety
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-18(19-8-13-5-14(9-19)7-15(6-13)10-19)20-11-16-12-21-22-4-2-1-3-17(16)22/h1-4,12-15H,5-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOLCMKCBXYRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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